2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
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Overview
Description
2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole typically involves multiple steps. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The trifluoromethyl group is often added using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or pyrrolidine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.
Scientific Research Applications
2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the triazole and pyrrolidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole
- 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-4H-1,2,3-triazole
Uniqueness
The unique combination of the trifluoromethyl group, pyrrolidine ring, and triazole ring in 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole provides it with distinct chemical properties. These include enhanced stability, specific binding affinities, and the ability to undergo a variety of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-2-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c15-14(16,17)11-3-1-5-13(9-11)24(22,23)20-8-2-4-12(20)10-21-18-6-7-19-21/h1,3,5-7,9,12H,2,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPRKDLJIKTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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